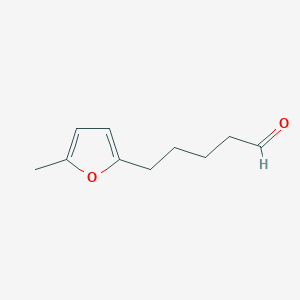
5-(5-Methylfuran-2-yl)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylfuran-2-yl)pentanal is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and a pentanal chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylfuran-2-yl)pentanal can be achieved through several methods. One common approach involves the reaction of 5-methylfurfural with a suitable aldehyde under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and selectivity. For example, the use of silica-supported cobalt nanoparticles has been reported to facilitate the reductive amination, hydrogenation, and hydrodeoxygenation of 5-methylfurfural, leading to the formation of various furan derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)pentanal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-(5-Methylfuran-2-yl)pentanoic acid, while reduction can produce 5-(5-Methylfuran-2-yl)pentanol .
Scientific Research Applications
5-(5-Methylfuran-2-yl)pentanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(5-Methylfuran-2-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the aldehyde group is typically the site of reactivity, undergoing transformation to various oxidized products.
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural: A precursor to 5-(5-Methylfuran-2-yl)pentanal, it shares the furan ring structure but lacks the pentanal chain.
5-(5-Methylfuran-2-yl)methanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
65868-99-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)pentanal |
InChI |
InChI=1S/C10H14O2/c1-9-6-7-10(12-9)5-3-2-4-8-11/h6-8H,2-5H2,1H3 |
InChI Key |
WYPMHOTVLCEWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

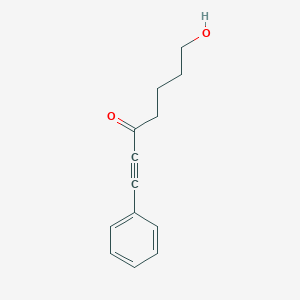

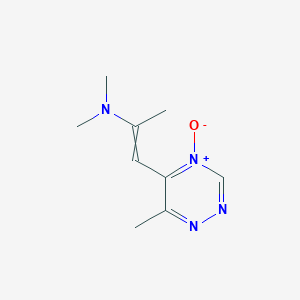
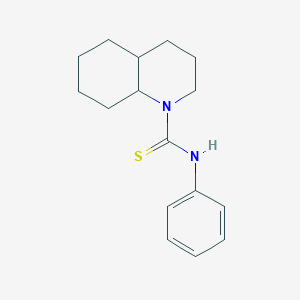
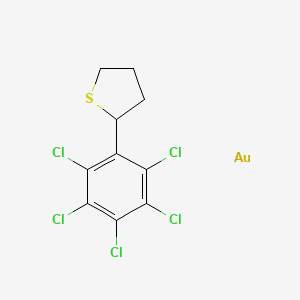
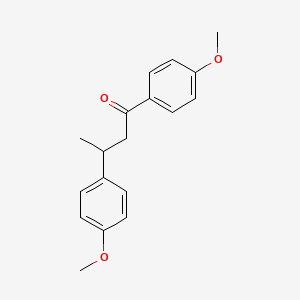
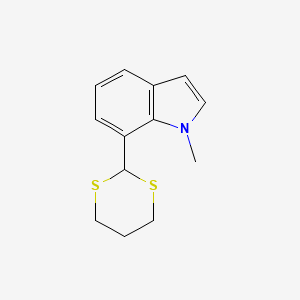
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

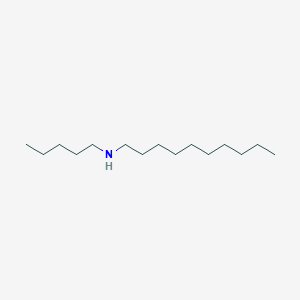
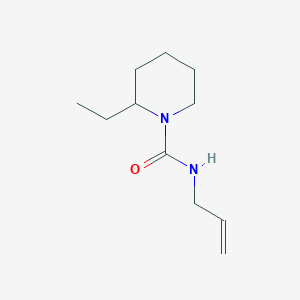
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
